molecular formula C17H20BrNO2 B2909210 7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326898-15-0

7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2909210
CAS No.: 1326898-15-0
M. Wt: 350.256
InChI Key: FAASUKGGFPPPAI-UHFFFAOYSA-N
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Description

7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a complex organic compound with a molecular formula of C17H20BrNO2 and a molecular weight of 350.25 g/mol. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting with the bromination of the precursor compound. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : KMnO4, CrO3, in solvents like water or acetic acid.

  • Reduction: : LiAlH4, in solvents like ether or THF.

  • Substitution: : Various nucleophiles, in solvents like DCM or DMF.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of different substituted benzoxazepines.

Scientific Research Applications

This compound is used in various scientific research applications, including:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Studying biological systems and pathways.

  • Medicine: : Potential use in drug discovery and development.

  • Industry: : Applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which 7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the bromine atom and the cyclohexenyl group. Similar compounds might include other benzoxazepines or brominated organic molecules. the exact structure and functional groups make it distinct in its reactivity and applications.

List of Similar Compounds

  • 4,5-dihydro-1,4-benzoxazepin-3(2H)-one

  • 7-bromo-4-(2-cyclohexyl)ethyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

  • Other brominated benzoxazepines

Properties

IUPAC Name

7-bromo-4-[2-(cyclohexen-1-yl)ethyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2/c18-15-6-7-16-14(10-15)11-19(17(20)12-21-16)9-8-13-4-2-1-3-5-13/h4,6-7,10H,1-3,5,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAASUKGGFPPPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN2CC3=C(C=CC(=C3)Br)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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